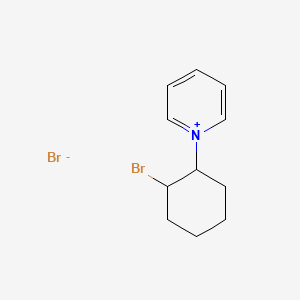
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is a compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine typically involves the reaction of 2-methyl-2,3-dihydro-1H-1,5-benzodiazepine with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve GABAergic and serotonergic systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Diazepam
- 2,2-bis(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepines
Uniqueness
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzodiazepines, which may lack this functional group and therefore exhibit different properties and applications .
Eigenschaften
CAS-Nummer |
74389-72-3 |
|---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N4/c1-7-6-10(14-11)13-9-5-3-2-4-8(9)12-7/h2-5,7,12H,6,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
ICRBVXHLGGNIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=NC2=CC=CC=C2N1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)






![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)


